

# Methyl Gallate: A Comprehensive Safety and Toxicity Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Methyl gallate**, the methyl ester of gallic acid, is a phenolic compound found in various natural sources and possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the current knowledge regarding the safety and toxicity profile of **methyl gallate**, with a focus on preclinical data. While acute toxicity, dermal and ocular irritation, and in vitro cytotoxicity have been characterized to some extent, significant data gaps exist in the areas of repeated-dose systemic toxicity, carcinogenicity, and reproductive and developmental toxicity. This document summarizes the available quantitative data, details experimental methodologies for key studies, and visualizes relevant pathways and workflows to support risk assessment and guide future research for drug development professionals.

## **Acute Toxicity**

Acute toxicity studies provide information on the adverse effects of a single, high dose of a substance. For **methyl gallate**, the available data, primarily from studies in mice, indicate moderate acute toxicity via the oral route and higher toxicity via the intraperitoneal route.

Table 1: Acute Toxicity of **Methyl Gallate** 



Test Type	Species	Route of Administration	LD50 (mg/kg)
LD50	Mouse	Oral	1,700
LD50	Mouse	Intraperitoneal	784
LD50	Mouse	Intravenous	470

## **Experimental Protocols**

Oral LD50 in Mice:

- Test Guideline: Based on general principles of acute oral toxicity testing.
- Species: Mouse.
- Administration: A single dose of methyl gallate was administered orally.
- Observation Period: Animals were observed for mortality and clinical signs of toxicity for a specified period, typically 14 days.
- Endpoint: The Lethal Dose 50 (LD50), the dose estimated to cause mortality in 50% of the treated animals, was calculated.

#### **Dermal and Ocular Irritation and Sensitization**

The potential of a substance to cause local irritation upon contact with the skin and eyes, as well as to elicit an allergic skin reaction (sensitization), is a critical component of its safety profile.

#### **Dermal Irritation**

**Methyl gallate** is considered to be an irritant to the skin and mucous membranes[1]. In an invivo study, a 0.1% concentration of **methyl gallate** did not cause any skin irritation, suggesting its potential for use as a cosmetic ingredient at low concentrations[2].

#### **Ocular Irritation**



Methyl gallate is classified as having an irritating effect on the eyes[1].

#### **Skin Sensitization**

There is evidence to suggest that **methyl gallate** may cause skin sensitization through contact[1].

## **Experimental Protocols**

Primary Dermal and Ocular Irritation:

- Test Guideline: While specific study details for methyl gallate are not readily available, these
  tests are typically conducted following OECD Guidelines 404 (Acute Dermal
  Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion).
- Species: Commonly rabbits.
- Administration: A defined amount of the test substance is applied to the shaved skin or instilled into the conjunctival sac of one eye.
- Observation: The sites of application are examined for signs of irritation (e.g., erythema, edema, opacity, discharge) at specific intervals.

#### Skin Sensitization:

- Test Guideline: Typically follows OECD Guideline 406 (Skin Sensitisation) or 429 (Local Lymph Node Assay).
- Species: Commonly guinea pigs or mice.
- Methodology: Involves an induction phase where the animal is exposed to the test substance, followed by a challenge phase to determine if an allergic reaction occurs.

## **Sub-chronic and Chronic Toxicity**

Currently, there is a significant lack of publicly available data from sub-chronic (e.g., 28-day or 90-day studies) and chronic toxicity studies conducted specifically on **methyl gallate**. The No-



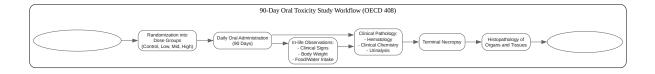
Observed-Adverse-Effect Level (NOAEL) for **methyl gallate** from such studies has not been established.

For context, studies on other gallic acid esters, such as propyl gallate, have shown that high dose levels can lead to effects like growth retardation, anemia, and changes in the liver and kidneys[3]. However, direct extrapolation of these findings to **methyl gallate** is not scientifically sound without specific data.

## **Experimental Protocols (General)**

90-Day Oral Toxicity Study (Based on OECD Guideline 408):

- Species: Typically rats.
- Administration: The test substance is administered orally via the diet, drinking water, or gavage for 90 days.
- Parameters Monitored: Include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues.
- Objective: To identify target organs of toxicity and establish a NOAEL.



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**Figure 1.** Workflow for a typical 90-day oral toxicity study.



## **Genotoxicity and Mutagenicity**

There is limited specific information available from standard regulatory genotoxicity and mutagenicity assays for **methyl gallate**. One study indicated that **methyl gallate** caused a significant and persistent increase in DNA damaged cells in mice, although to a much lesser extent than epigallocatechin gallate (EGCG)[4].

Further research utilizing a standard battery of tests is required to fully assess the genotoxic potential of **methyl gallate**.

#### **Experimental Protocols (General)**

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471):

- Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia
  coli with pre-existing mutations that render them unable to synthesize an essential amino
  acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse
  mutations, allowing the bacteria to grow in an amino acid-deficient medium.
- Methodology: Bacteria are exposed to the test substance at various concentrations, both
  with and without an exogenous metabolic activation system (S9 mix from rat liver), to mimic
  mammalian metabolism. An increase in the number of revertant colonies indicates a
  mutagenic potential.



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**Figure 2.** General workflow for the Ames test.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):



- Principle: This in vivo assay assesses chromosomal damage by detecting micronuclei in developing red blood cells (erythrocytes) in the bone marrow or peripheral blood of treated animals. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
- Methodology: Rodents are treated with the test substance, and after appropriate time intervals, bone marrow or peripheral blood is collected. The erythrocytes are then analyzed for the presence of micronuclei.

## Carcinogenicity

No long-term carcinogenicity bioassays specifically for **methyl gallate** have been identified in the public domain. Therefore, the carcinogenic potential of **methyl gallate** is unknown.

## **Reproductive and Developmental Toxicity**

There is a lack of data from reproductive and developmental toxicity studies for **methyl gallate**. The potential effects of **methyl gallate** on fertility, reproductive performance, and embryonic and fetal development have not been adequately investigated.

#### **Experimental Protocols (General)**

Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416):

- Objective: To evaluate the effects of a substance on all phases of the reproductive cycle over two generations.
- Methodology: The substance is administered to male and female animals (P generation)
  before mating, during mating, gestation, and lactation. The offspring (F1 generation) are also
  exposed from weaning into adulthood and then mated to produce an F2 generation.
  Endpoints evaluated include fertility, gestation length, litter size, pup viability, growth, and
  sexual development.

## In Vitro Cytotoxicity and Mechanistic Insights

Several in vitro studies have investigated the cytotoxic effects of **methyl gallate** on various cell lines.



Table 2: In Vitro Cytotoxicity of Methyl Gallate

Cell Line	Cell Type	Endpoint	Concentration/Res ult
MG-63	Human osteosarcoma	Cytotoxicity	No cytotoxic effects at low concentrations
HepG2	Human liver cancer	Cytotoxicity	No toxicity at 50-500 μg/mL[5]
MCF-7	Human breast cancer	IC50	113.25 μg/mL[6]
Hep3B, Mahlavu, HepJ5	Human hepatocellular carcinoma	Proliferation Inhibition	Dose-dependent inhibition[7]
HaCaT	Human keratinocytes	Cytotoxicity	Low cytotoxic effects[7]

## **Mechanisms of Action Related to Toxicity**

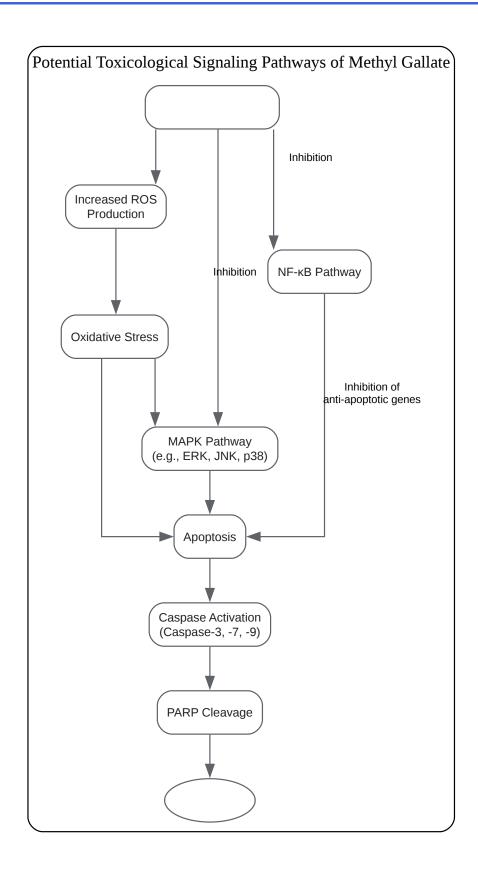
In vitro studies have provided insights into the potential mechanisms by which **methyl gallate** exerts its biological effects, which can also be relevant to its toxicity profile at higher concentrations.

Induction of Apoptosis: **Methyl gallate** has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This is often mediated through the activation of caspases (caspase-3, -7, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP)[8].

Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, **methyl gallate** has been observed to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death[7].

Modulation of Signaling Pathways: **Methyl gallate** can influence key cellular signaling pathways. For instance, it has been shown to suppress the phosphorylation of mitogenactivated protein kinases (MAPKs) and inhibit the NF-kB signaling pathway, which are involved in inflammation and cell survival[8][9].





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**Figure 3.** Simplified diagram of signaling pathways potentially involved in **methyl gallate**-induced toxicity.

#### **Toxicokinetics**

Information on the toxicokinetics (absorption, distribution, metabolism, and excretion) of **methyl gallate** is limited. It is known that short-chain alkyl gallates can be hydrolyzed to gallic acid in the body[2]. The metabolism of gallic acid can involve methylation to form compounds like 4-O-methyl gallic acid.

#### **Conclusion and Future Directions**

The available data suggest that **methyl gallate** has moderate acute oral toxicity and is a skin and eye irritant with sensitizing potential. In vitro studies indicate cytotoxic activity against various cancer cell lines, often mediated by the induction of apoptosis and oxidative stress. However, there is a critical lack of in vivo data on repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity.

For drug development professionals, the absence of a comprehensive toxicological database for **methyl gallate** necessitates a cautious approach. The following studies are recommended to fill the existing data gaps and enable a thorough risk assessment:

- Sub-chronic oral toxicity studies (28-day and 90-day) in rodents to determine the NOAEL and identify target organs.
- A full battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus tests) to clarify its mutagenic and clastogenic potential.
- Reproductive and developmental toxicity screening studies to assess its effects on fertility and embryonic development.
- Toxicokinetic studies to better understand its absorption, distribution, metabolism, and excretion profile.

The findings from these studies will be essential for establishing a safe dose for first-in-human clinical trials and for the overall risk assessment of **methyl gallate** as a potential therapeutic agent.



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